Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate: A Technical Guide
Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate: A Technical Guide
Introduction
Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a bifunctional organic molecule that incorporates a primary alcohol and a carbamate-protected primary amine. The structure is distinguished by a neopentyl-like core, which imparts significant steric hindrance, and the widely used benzyloxycarbonyl (Cbz or Z) protecting group. While not a commonly cataloged commercial product, this compound represents a valuable and versatile synthetic intermediate, particularly in the fields of medicinal chemistry and complex molecule synthesis.
The strategic placement of a hydroxyl group for further functionalization, combined with a stable yet readily cleavable protecting group on the nitrogen atom, makes it an ideal building block. This guide provides an in-depth analysis of its chemical structure, a robust protocol for its synthesis, expected analytical characterization data, and a discussion of its applications for researchers and professionals in drug development.
Chemical Structure and Properties
The core of the molecule is a 2,2-dimethyl-1,3-propanolamine scaffold. The primary amine is masked as a benzyl carbamate, a modification that neutralizes its basicity and nucleophilicity, allowing for selective reactions at other sites.[1][2]
Figure 1: Chemical Structure of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate
Caption: Structure of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate.
Physicochemical Properties
Quantitative experimental data for this specific molecule is not widely published. The properties below are estimated based on its constituent parts and data from analogous compounds.
| Property | Value | Source/Justification |
| IUPAC Name | Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate | IUPAC Nomenclature Rules |
| CAS Number | Not assigned | Not found in major chemical databases |
| Molecular Formula | C₁₃H₁₉NO₃ | Calculated from structure |
| Molecular Weight | 237.30 g/mol | Calculated from formula |
| Physical Form | Expected to be a white to off-white solid or a viscous oil | Analogy to similar carbamates |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water | General solubility of protected amino alcohols |
| InChI | InChI=1S/C13H19NO3/c1-13(2,9-14-12(16)17-8-11-6-4-3-5-7-11)10-15/h3-7,15H,8-10H2,1-2H3,(H,14,16) | Generated from structure |
| InChIKey | Predicted based on structure | Generated from structure |
Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is via the Schotten-Baumann reaction. This involves the N-acylation of the precursor amino alcohol, 3-amino-2,2-dimethyl-1-propanol , with benzyl chloroformate .[2][3]
The reaction mechanism proceeds through the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of benzyl chloroformate.[4] A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The hydroxyl group is significantly less nucleophilic than the amine and does not react under these conditions, ensuring chemoselectivity.
Experimental Protocol: Synthesis
This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of the target compound.
Caption: Experimental workflow for the synthesis of the target carbamate.
Materials:
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 equivalent) in a 2:1 mixture of THF and water. Add sodium bicarbonate (1.5 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add benzyl chloroformate (1.05 equivalents) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. The use of benzyl chloroformate requires care as it is a lachrymator.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine (visualized with a ninhydrin stain) indicates completion.
-
Workup: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and remove the aqueous layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate.
Spectroscopic and Analytical Characterization
Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic techniques. The following data are predicted based on the known spectral characteristics of the benzyl carbamate moiety and the neopentyl core.[9][10][11]
| Technique | Predicted Data | Interpretation of Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, Ar-CH₂-O), ~5.0 (br s, 1H, N-H), 3.45 (s, 2H, C(CH₃)₂-CH₂-OH), 3.15 (d, J=6.0 Hz, 2H, N-CH₂-C(CH₃)₂), ~2.0 (br s, 1H, O-H), 0.90 (s, 6H, -C(CH₃)₂) | The spectrum is characterized by the aromatic protons, the benzylic singlet, and three distinct aliphatic signals: two singlets for the hydroxymethyl and gem-dimethyl protons, and a doublet for the methylene group adjacent to the nitrogen. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~157 (C=O), ~136 (Ar-C, quat.), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~71 (C(CH₃)₂-CH₂-OH), ~67 (Ar-CH₂-O), ~50 (N-CH₂-C(CH₃)₂), ~37 (C(CH₃)₂), ~23 (-C(CH₃)₂) | Key signals include the carbamate carbonyl, aromatic carbons, benzylic carbon, and the unique quaternary carbon of the neopentyl group. |
| FT-IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), ~3330 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1695 (strong, C=O stretch), ~1530 (N-H bend), ~1250 (C-O stretch) | The broad O-H and sharp N-H stretches in the high-frequency region, along with the very strong and sharp carbonyl peak around 1700 cm⁻¹, are definitive.[12] |
| Mass Spec. (EI) | Expected M⁺ at m/z 237. Key fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), m/z 108 ([PhCH₂OH]⁺), loss of PhCH₂OH, and cleavage at the neopentyl core. | The base peak is often the tropylium cation (m/z 91) or the m/z 108 fragment, characteristic of benzyl-containing compounds.[13][14] |
Standardized Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FT-IR): For a solid sample, prepare a KBr pellet. For an oil, acquire the spectrum using a thin film between NaCl plates. Collect data from 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Introduce the sample via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI) and analyze the resulting mass-to-charge ratio of the parent ion and its fragments.
Applications in Research and Drug Development
The utility of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate stems from its identity as a protected bifunctional building block.
Role as a Protected Amine
The benzyloxycarbonyl (Cbz) group is a cornerstone of protecting group chemistry, especially in peptide synthesis.[1] It is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis.[15][16] This process cleaves the Cbz group to release the free amine, with toluene and carbon dioxide as the only byproducts, simplifying purification.
Caption: Cbz group deprotection via catalytic hydrogenolysis.
Handle for Further Modification
The primary hydroxyl group serves as a versatile synthetic handle for a variety of transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, creating new functionalities.
-
Esterification/Etherification: Allows for the attachment of other molecular fragments or linkers.
-
Displacement: Can be converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.
Structural Significance
The 2,2-dimethylpropyl ("neopentyl") backbone provides significant steric bulk. In medicinal chemistry, incorporating such groups can:
-
Enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.
-
Provide conformational constraint, locking the molecule into a specific orientation for improved receptor binding.
-
Modulate lipophilicity, impacting the pharmacokinetic properties of a larger molecule.
Safety and Handling
As a laboratory chemical, Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, precautions should be based on its constituent functional groups and the precursor, 3-amino-2,2-dimethyl-1-propanol, which is classified as corrosive.[17]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a strategically designed synthetic intermediate that offers a valuable combination of a stable, protected amine and a reactive hydroxyl group on a sterically defined scaffold. Its straightforward synthesis and the versatility of its functional groups make it a powerful tool for chemists engaged in the multi-step synthesis of complex organic molecules, from novel materials to potential pharmaceutical agents. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in advanced research and development settings.
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